ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate is a synthetic compound that belongs to the class of chromone derivatives. Chromones are known for their diverse biological activities, including anti-inflammatory, antimalarial, and anticancer properties
Mechanism of Action
Target of Action
The primary target of ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh), which plays a crucial role in transmitting signals in the brain .
Mode of Action
This compound interacts with AChE by inhibiting its activity, thereby preventing the breakdown of ACh . This results in an increase in the levels of ACh at cholinergic brain synapses . The compound is an uncompetitive inhibitor and a dual-binding site inhibitor .
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic pathway, which is involved in memory and cognition . The increased levels of ACh in the brain can help alleviate the symptoms of neurodegenerative disorders like Alzheimer’s disease, which is characterized by reduced levels of ACh .
Pharmacokinetics
The compound’s potency as an ache inhibitor is indicated by its ic50 values in the micromolar range , suggesting it has a reasonable degree of bioavailability.
Result of Action
The inhibition of AChE leads to increased levels of ACh in the brain, which can help improve cognitive function in conditions like Alzheimer’s disease .
Preparation Methods
The synthesis of ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate typically involves a multi-step process. One common synthetic route starts with the Claisen condensation of 2-hydroxyacetophenone with diethyl oxalate to form ethyl-4-oxo-4H-chromene-2-carboxylate . This intermediate is then reacted with thioamide derivatives under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its cytotoxic properties make it a candidate for anticancer drug development.
Comparison with Similar Compounds
Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate can be compared with other chromone derivatives, such as:
Chromone-2-carboxamido-alkylamines: These compounds also exhibit acetylcholinesterase inhibitory activity but differ in their side chain structures.
Chromone-2-carboxamide derivatives: These have shown cytotoxic and anti-inflammatory activities similar to the target compound but may vary in their potency and selectivity.
Direct and retro chromone-2-carboxamides: These compounds have been studied for their anti-biofilm properties and can serve as analogs for further optimization.
This compound stands out due to its unique combination of a chromone and thiazole moiety, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-[(4-oxochromene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5S/c1-2-28-21(27)19-18(13-8-4-3-5-9-13)23-22(30-19)24-20(26)17-12-15(25)14-10-6-7-11-16(14)29-17/h3-12H,2H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPBLCOAPYKRGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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